molecular formula C14H19N3O2 B7976543 tert-butyl N-[2-(2-cyanoanilino)ethyl]carbamate

tert-butyl N-[2-(2-cyanoanilino)ethyl]carbamate

Cat. No.: B7976543
M. Wt: 261.32 g/mol
InChI Key: RHELJYZNDHYJEQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(2-cyanoanilino)ethyl]carbamate: is an organic compound that features a tert-butyl carbamate protecting group attached to an aniline derivative This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthetic processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-cyanoanilino)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-cyanoanilino)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like di-tert-butyl dicarbonate. The reaction conditions often include room temperature and anhydrous solvents to prevent hydrolysis of the carbamate group .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, which is crucial for maintaining the integrity of the carbamate group .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-cyanoanilino)ethyl]carbamate primarily involves the cleavage of the carbamate group under specific conditions to release the free amine. This process can be catalyzed by acids or enzymes that target the carbamate bond. The released amine can then participate in further chemical or biological reactions .

Comparison with Similar Compounds

    tert-Butyl carbamate: Used as a general protecting group for amines.

    tert-Butyl N-(2-cyanoethyl)carbamate: Similar structure but with a different substitution pattern on the aniline ring.

Uniqueness: tert-Butyl N-[2-(2-cyanoanilino)ethyl]carbamate is unique due to the presence of both the cyano and carbamate groups, which provide distinct reactivity patterns. The cyano group offers additional sites for chemical modification, while the carbamate group serves as a stable protecting group that can be selectively removed.

Properties

IUPAC Name

tert-butyl N-[2-(2-cyanoanilino)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-14(2,3)19-13(18)17-9-8-16-12-7-5-4-6-11(12)10-15/h4-7,16H,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHELJYZNDHYJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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